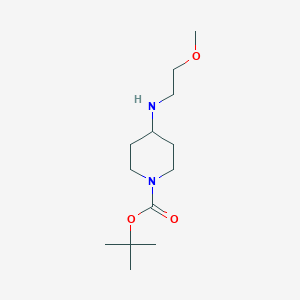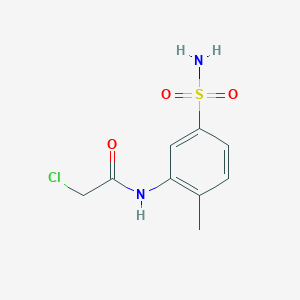
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
Descripción general
Descripción
“2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide” is a chemical compound with the CAS Number: 904590-92-7. It has a molecular weight of 262.72 and its IUPAC name is N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloroacetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15). This code provides a specific representation of the molecule’s structure .Aplicaciones Científicas De Investigación
Comparative Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides and their metabolites, focusing on the differences between human and rat liver microsomes. Although this study primarily investigates other chloroacetamide herbicides, it provides insight into the metabolic pathways and potential toxicological implications of similar compounds, highlighting the complex metabolic activation pathways that could involve compounds like 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide. This research is vital for understanding the environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Cytotoxic Activity of Sulfonamide Derivatives
Ghorab et al. (2015) explored the cytotoxic activities of various sulfonamide derivatives, including those structurally related to 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide. This study indicates the potential for designing novel anticancer compounds based on sulfonamide chemistry, which could be extended to the specific compound , assuming structural and functional similarities. The research outlines how chemical modifications can tailor these compounds for enhanced biological activity against specific cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Soil Reception and Herbicide Activity Affected by Wheat Straw
Research by Banks and Robinson (1986) on the soil reception and activity of acetochlor, a related chloroacetamide herbicide, demonstrates how environmental conditions, such as wheat straw coverage and irrigation, can influence the efficacy and degradation of chloroacetamide herbicides. These findings can inform the agricultural application and environmental management practices for compounds like 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide, particularly regarding their use in crop production and potential environmental persistence (Banks & Robinson, 1986).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGIXPSSLCDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



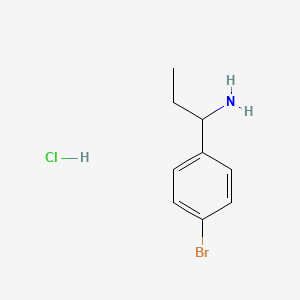
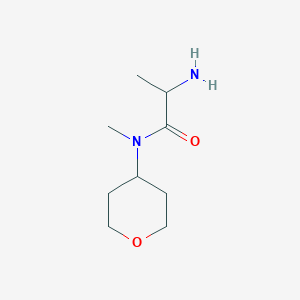
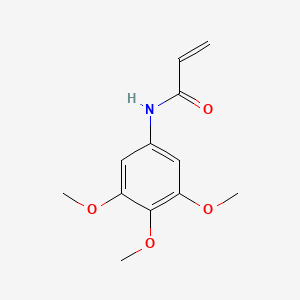
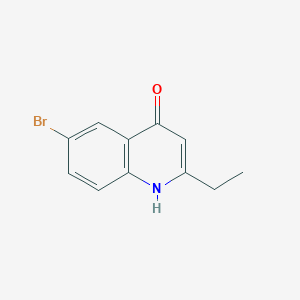
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
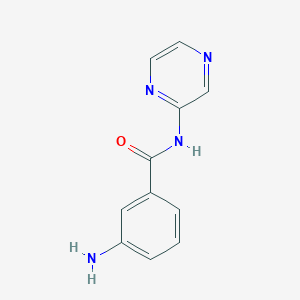
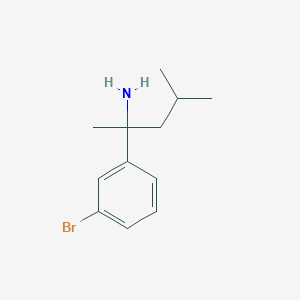
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)
